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Compound of Interest
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16-Keto Aspergillimide: A Technical Guide

CAS Registry Number: 199784-50-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Keto aspergillimide is a fungal metabolite isolated from Aspergillus japonicus. It belongs to
the aspergillimide class of compounds and has demonstrated anthelmintic properties in
laboratory studies. This technical guide provides a comprehensive overview of the available
scientific data on 16-Keto aspergillimide, including its chemical properties, biological activity,
and the experimental methods used for its evaluation. Due to the limited availability of public
domain information, this guide also highlights areas where further research is needed to fully
characterize its therapeutic potential.

Chemical and Physical Properties

16-Keto aspergillimide is a complex heterocyclic molecule. Its fundamental properties are
summarized in the table below.
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Property Value Reference
CAS Registry Number 199784-50-4 [General]
Molecular Formula C20H27N304 [General]
Molecular Weight 373.45 g/mol [General]
Appearance White solid [General]

- Soluble in DMSO, methanol,
Solubility - | [General]
and ethano

) Aspergillus japonicus (Strain
Source Organism [1]
IMI 337664)

Biological Activity: Anthelmintic Properties

The primary reported biological activity of 16-Keto aspergillimide is its effect against parasitic
nematodes.

In Vitro Efficacy

Initial studies revealed that 16-Keto aspergillimide exhibits potent activity against the larval
stage of the gastrointestinal nematode Trichostrongylus colubriformis in laboratory-based
assays.[1]

In Vivo Studies

Despite its promising in vitro results, 16-Keto aspergillimide did not demonstrate efficacy in in
vivo models.[1] The reasons for this lack of in vivo activity have not been publicly detailed but
could be related to factors such as poor bioavailability, rapid metabolism, or target
inaccessibility in a live host.

Mechanism of Action

The precise mechanism of action for 16-Keto aspergillimide has not been elucidated.
However, structurally related compounds, the paraherquamides, are known to act as
antagonists of nicotinic acetylcholine receptors in nematodes, leading to paralysis.[2][3] It is
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plausible that 16-Keto aspergillimide shares a similar mode of action, though further research

is required for confirmation.

A proposed workflow for investigating the mechanism of action is presented below.
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Caption: Proposed workflow for elucidating the mechanism of action.

Experimental Protocols

Detailed experimental protocols from the original research by Banks et al. (1997) are not fully
available in the public domain. However, based on standard practices for anthelmintic drug

discovery, the following methodologies are likely to have been employed.

Fermentation and Isolation

The production of 16-Keto aspergillimide would involve the fermentation of Aspergillus
japonicus in a suitable liquid culture medium, followed by extraction of the fungal biomass and
culture broth with organic solvents. Purification would typically be achieved through a series of

chromatographic techniques.
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A generalized workflow for this process is as follows:
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Caption: Generalized workflow for isolation and purification.

In Vitro Anthelmintic Assay (Trichostrongylus
colubriformis)

The in vitro activity of 16-Keto aspergillimide was likely assessed using a larval motility or

development assay.

¢ Organism:Trichostrongylus colubriformis third-stage larvae (L3).
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e Assay Principle: L3 larvae are incubated in a multi-well plate format with varying
concentrations of the test compound. The effect on larval motility or development to the
fourth larval stage (L4) is observed over a set period.

e General Procedure:

[e]

Prepare a suspension of T. colubriformis L3 larvae in a suitable buffer or culture medium.
o Dispense the larval suspension into the wells of a microtiter plate.

o Add serial dilutions of 16-Keto aspergillimide to the wells. Include appropriate positive
(e.g., ivermectin, levamisole) and negative (solvent vehicle) controls.

o Incubate the plates at a controlled temperature (e.g., 37°C).

o Assess larval motility at various time points (e.g., 24, 48, 72 hours) under a microscope.
Motility can be scored visually or quantified using automated tracking systems.

o Alternatively, for a larval development assay, assess the percentage of larvae that have
developed to the L4 stage after a longer incubation period.

o Data Analysis: The concentration of the compound that inhibits motility or development by
50% (ICso) is calculated.

Signaling Pathways

There is currently no published data detailing the specific signaling pathways affected by 16-
Keto aspergillimide. Should its mechanism of action as a cholinergic antagonist be confirmed,
it would be expected to interfere with neurotransmission in nematodes.

The hypothetical signaling cascade is depicted below:
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Caption: Hypothetical signaling pathway targeted by 16-Keto aspergillimide.

Future Research Directions

The existing data on 16-Keto aspergillimide provides a foundation for further investigation.
Key areas for future research include:

+ Total Synthesis: Development of a synthetic route would enable the production of larger
guantities for extensive biological testing and the generation of analogs with improved
properties.

* Mechanism of Action Studies: Definitive experiments to confirm the molecular target and
mechanism of action are crucial.
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o Pharmacokinetic Profiling: A detailed investigation into the absorption, distribution,
metabolism, and excretion (ADME) properties of 16-Keto aspergillimide is needed to
understand its lack of in vivo efficacy.

e Analog Synthesis and Structure-Activity Relationship (SAR) Studies: Modification of the core
structure could lead to the development of derivatives with enhanced potency and improved
pharmacokinetic profiles.

o Broad-Spectrum Bioactivity Screening: Testing against a wider range of parasitic nematodes,
as well as other pathogens (e.g., fungi, bacteria, protozoa) and cancer cell lines, could
uncover novel therapeutic applications.

Conclusion

16-Keto aspergillimide is a natural product with demonstrated in vitro anthelmintic activity.
While its development as a therapeutic agent has been hampered by a lack of in vivo efficacy,
its unique chemical structure warrants further investigation. A deeper understanding of its
mechanism of action and pharmacokinetic properties, potentially through synthetic chemistry
and advanced biological screening, could unlock the therapeutic potential of the aspergillimide
scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. scribd.com [scribd.com]

3. dovepress.com [dovepress.com]

To cite this document: BenchChem. [16-Keto aspergillimide CAS Registry Number 199784-
50-4.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1246705#16-keto-aspergillimide-cas-registry-
number-199784-50-4]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1246705?utm_src=pdf-body
https://www.benchchem.com/product/b1246705?utm_src=pdf-body
https://www.benchchem.com/product/b1246705?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1422-0067/26/13/5926
https://www.scribd.com/doc/58397551/Handbook-of-Industrial-Mycology
https://www.dovepress.com/the-novel-compounds-with-biological-activity-derived-from-soil-fungi-i-peer-reviewed-fulltext-article-DDDT
https://www.benchchem.com/product/b1246705#16-keto-aspergillimide-cas-registry-number-199784-50-4
https://www.benchchem.com/product/b1246705#16-keto-aspergillimide-cas-registry-number-199784-50-4
https://www.benchchem.com/product/b1246705#16-keto-aspergillimide-cas-registry-number-199784-50-4
https://www.benchchem.com/product/b1246705#16-keto-aspergillimide-cas-registry-number-199784-50-4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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